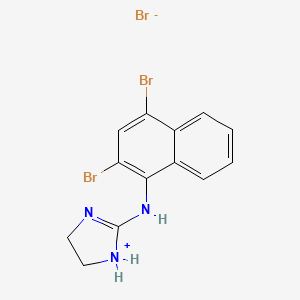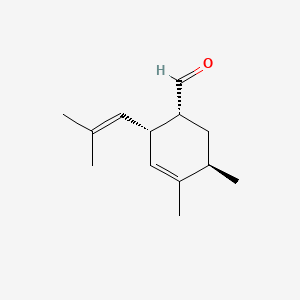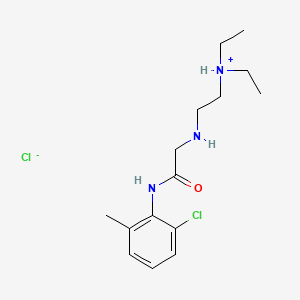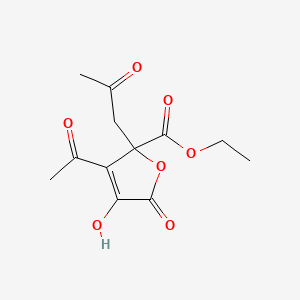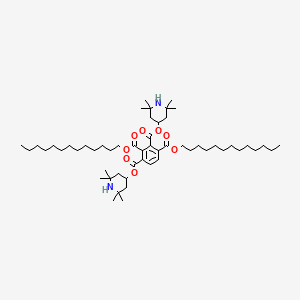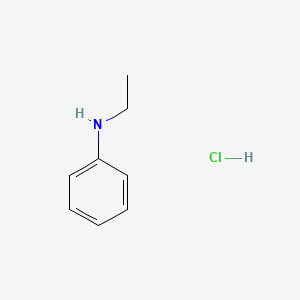
Benzenamine, N-ethyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethylaniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is a derivative of aniline, where an ethyl group is attached to the nitrogen atom. This compound is typically found as a yellowish-brown transparent oily liquid with a characteristic aniline odor. It is insoluble in water but dissolves in alcohol and most organic solvents. N-ethylaniline hydrochloride is primarily used in organic synthesis and serves as an important intermediate in the production of dyes, rubber ingredients, explosives, and photographic materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-ethylaniline hydrochloride can be synthesized through various methods. One common approach involves the reaction of aniline with acetaldehyde to form a Schiff base, which is then reduced to N-ethylaniline using hydrogenation or a reducing agent . Another method involves the nucleophilic substitution of nitrobenzene with ethanol in a one-pot reaction .
Industrial Production Methods
In industrial settings, N-ethylaniline hydrochloride is often produced by reacting aniline with ethanol under high temperature and pressure in the presence of concentrated hydrochloric acid. This process typically involves an autoclave and results in a mixture containing N-ethylaniline, diethyl aniline, and unreacted aniline .
Analyse Chemischer Reaktionen
Types of Reactions
N-ethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinonediimine derivatives.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in aprotic solvents are commonly employed.
Major Products Formed
Oxidation: Quinonediimine derivatives.
Reduction: Primary amines.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N-ethylaniline hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-ethylaniline hydrochloride involves its interaction with various enzymes and proteins. It participates in nucleophilic aromatic substitution reactions, where it acts as a nucleophile, attacking electrophilic centers on aromatic rings. This interaction can lead to the formation of various substituted aniline derivatives, which can further participate in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methylaniline: Similar structure but with a methyl group instead of an ethyl group.
N,N-dimethylaniline: Contains two methyl groups attached to the nitrogen atom.
N,N-diethylaniline: Contains two ethyl groups attached to the nitrogen atom.
Uniqueness
N-ethylaniline hydrochloride is unique due to its specific ethyl substitution on the nitrogen atom, which imparts distinct chemical properties and reactivity compared to its methyl and diethyl counterparts. This uniqueness makes it valuable in specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
4348-19-0 |
|---|---|
Molekularformel |
C8H12ClN |
Molekulargewicht |
157.64 g/mol |
IUPAC-Name |
N-ethylaniline;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c1-2-9-8-6-4-3-5-7-8;/h3-7,9H,2H2,1H3;1H |
InChI-Schlüssel |
BYYXZSVUFYEWRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC=CC=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B13746788.png)
![(Z)-1,1'-[Vinylenebis(thio)]bispropane](/img/structure/B13746799.png)
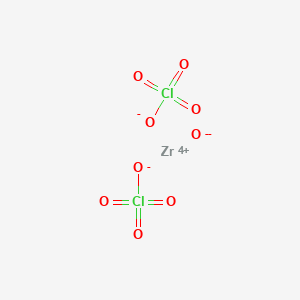


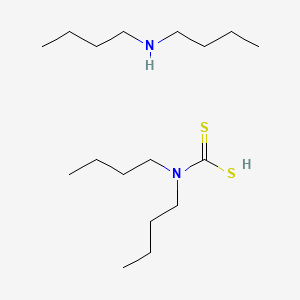
![2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol](/img/structure/B13746827.png)

